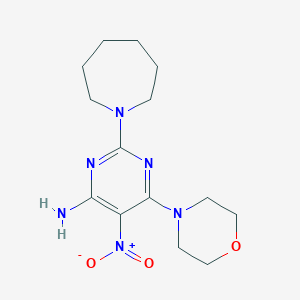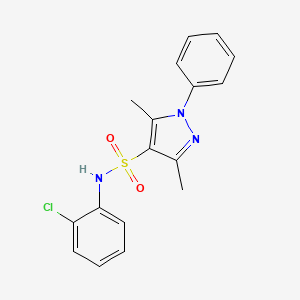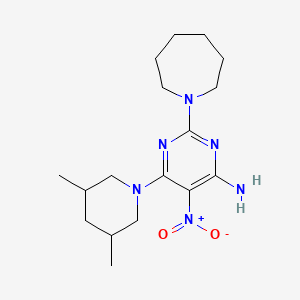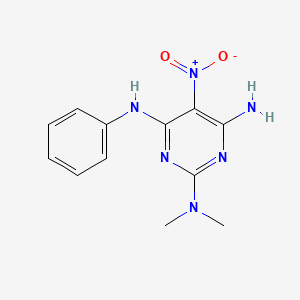![molecular formula C21H25N5OS B11266144 1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B11266144.png)
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide, often referred to as a thiadiazole-pyrrole hybrid , is a fascinating compound with diverse properties. Let’s explore its synthesis, applications, and more.
準備方法
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves the condensation of a piperidine derivative with a thiadiazole precursor, followed by subsequent functionalization. The exact steps and reagents may vary, but the core reaction typically proceeds as follows:
-
Formation of the Thiadiazole Ring
- A suitable piperidine derivative reacts with a thiadiazole precursor (e.g., 1,3,4-thiadiazole-2-amine).
- Cyclization occurs, resulting in the formation of the thiadiazole ring.
-
Subsequent Functionalization
- The resulting thiadiazole-piperidine intermediate undergoes further reactions to introduce the pyrrole and amide moieties.
- Various protecting groups and deprotection steps may be involved.
Industrial Production:
While industrial-scale production methods may not be widely documented, research laboratories often employ modified versions of the synthetic routes mentioned above.
化学反応の分析
Reactivity:
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide exhibits diverse reactivity due to its hybrid structure. Key reactions include:
Oxidation and Reduction: The thiadiazole and pyrrole rings are susceptible to oxidation and reduction processes.
Substitution Reactions: The piperidine nitrogen and phenyl group can undergo substitution reactions.
Amide Hydrolysis: The carboxamide group may hydrolyze under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
科学的研究の応用
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its hybrid structure and diverse reactivity.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Incorporation into functional materials.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
類似化合物との比較
While I don’t have specific information on similar compounds, the uniqueness of this hybrid structure lies in its combination of thiadiazole, piperidine, and pyrrole moieties.
特性
分子式 |
C21H25N5OS |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H25N5OS/c1-15(2)16-8-10-17(11-9-16)22-19(27)18-7-6-14-26(18)21-24-23-20(28-21)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,22,27) |
InChIキー |
ICQOGMMWVUJJPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=NN=C(S3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11266061.png)

![4-bromo-N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266071.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11266078.png)
![4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11266080.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11266081.png)
![3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266087.png)
![6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11266094.png)


![N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266122.png)
![7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11266125.png)


